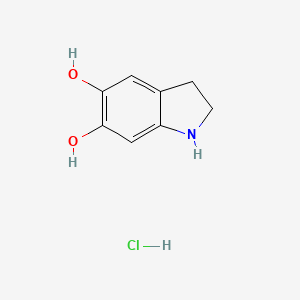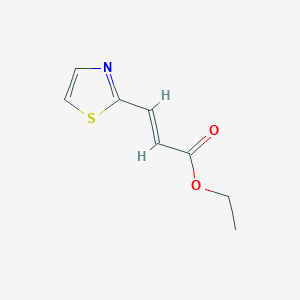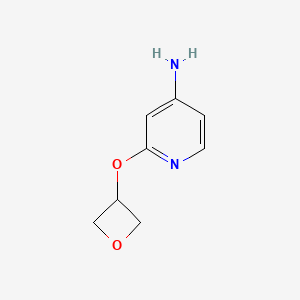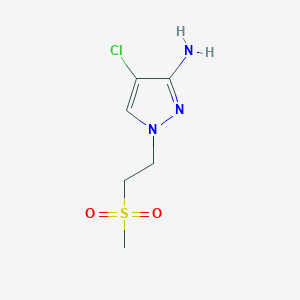![molecular formula C8H16N4O B13067989 N'-Hydroxy-1,5-diazabicyclo[3.2.2]nonane-6-carboximidamide](/img/structure/B13067989.png)
N'-Hydroxy-1,5-diazabicyclo[3.2.2]nonane-6-carboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-Hydroxy-1,5-diazabicyclo[322]nonane-6-carboximidamide is a chemical compound with the molecular formula C₈H₁₆N₄O
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-Hydroxy-1,5-diazabicyclo[3.2.2]nonane-6-carboximidamide typically involves the reaction of 1,5-diazabicyclo[3.2.2]nonane with hydroxylamine under specific conditions. The reaction is carried out in a suitable solvent, such as methanol or ethanol, at a controlled temperature to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of N’-Hydroxy-1,5-diazabicyclo[3.2.2]nonane-6-carboximidamide may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, and may include additional steps such as solvent recovery and recycling to minimize waste and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
N’-Hydroxy-1,5-diazabicyclo[3.2.2]nonane-6-carboximidamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide in an organic solvent.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted diazabicyclo nonane derivatives.
Wissenschaftliche Forschungsanwendungen
N’-Hydroxy-1,5-diazabicyclo[3.2.2]nonane-6-carboximidamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a catalyst in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Wirkmechanismus
The mechanism of action of N’-Hydroxy-1,5-diazabicyclo[3.2.2]nonane-6-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action may include inhibition of key metabolic processes or disruption of cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane: A similar bicyclic compound with a different ring structure, known for its use as a ligand in coordination chemistry.
1,5-Diazabicyclo[4.3.0]nonane: Another bicyclic compound with a larger ring system, used in organic synthesis and as a catalyst.
Uniqueness
N’-Hydroxy-1,5-diazabicyclo[322]nonane-6-carboximidamide is unique due to its specific ring structure and the presence of the hydroxy and carboximidamide functional groups
Eigenschaften
Molekularformel |
C8H16N4O |
|---|---|
Molekulargewicht |
184.24 g/mol |
IUPAC-Name |
N'-hydroxy-1,5-diazabicyclo[3.2.2]nonane-6-carboximidamide |
InChI |
InChI=1S/C8H16N4O/c9-8(10-13)7-6-11-2-1-3-12(7)5-4-11/h7,13H,1-6H2,(H2,9,10) |
InChI-Schlüssel |
NSUDMMFSAIOKDQ-UHFFFAOYSA-N |
Isomerische SMILES |
C1CN2CCN(C1)C(C2)/C(=N/O)/N |
Kanonische SMILES |
C1CN2CCN(C1)C(C2)C(=NO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






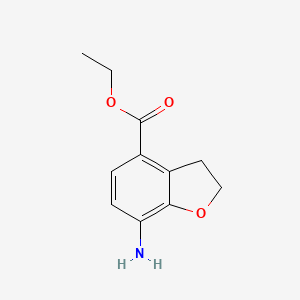
![3-Bromo-4-[(oxolan-2-yl)methoxy]-1lambda6-thiolane-1,1-dione](/img/structure/B13067943.png)
